[1,3]Dithiolo[4,5-b]quinoxaline-2,2-diamine
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Overview
Description
[1,3]dithiolo[4,5-b]quinoxaline-2,2-diamine is a dithioloquinoxaline that is [1,3]dithiolo[4,5-b]quinoxaline in which both the hydrogens at position 2 are substituted by amino groups.
Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Derivatives : 1,3-Dithiolo[4,5-b]quinoxaline-2,2-diamine derivatives can be synthesized from α-acetylenic ketones and quinoxaline-2,3-dithiol, producing various 2-acylmethyl and 2-acylmethylene derivatives, which are valuable for further chemical research (Nakhmanovich et al., 1982).
Complexes and Ligands
- Formation of Dinuclear Rhenium(I) Carbonyl Complexes : Tetrathiafulvalene-substituted 2,3-di(2-pyridyl)quinoxaline ligands can be used to form dinuclear rhenium(I) carbonyl complexes, showcasing the potential of this compound in organometallic chemistry (Li et al., 2011).
Synthesis of Quinoxaline
- Eco-Friendly Synthesis : Quinoxaline derivatives, important in medicinal chemistry, can be synthesized using 1,3-Dithiolo[4,5-b]quinoxaline-2,2-diamine. Methods like orange juice catalyzed synthesis have been explored for environmentally benign processes (Sheikh et al., 2020).
Model Compounds
- Model Substances for Molybdenum Cofactor : Cobalt complexes containing 1,3-Dithiolo[4,5-b]quinoxaline derivatives have been synthesized as model substances for the molybdenum cofactor of oxomolybdoenzymes, illustrating its application in bioinorganic chemistry (Bradshaw et al., 2001).
Fluorescent Dyes
- Application in Fluorescent Disperse Dyes : 1,3-Dithiolo[4,5-b]quinoxaline derivatives have been used in the synthesis of fluorescent disperse dyes, indicating its relevance in materials science and dye chemistry (Phadke & Rangnekar, 2007).
Properties
Molecular Formula |
C9H8N4S2 |
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Molecular Weight |
236.3 g/mol |
IUPAC Name |
[1,3]dithiolo[4,5-b]quinoxaline-2,2-diamine |
InChI |
InChI=1S/C9H8N4S2/c10-9(11)14-7-8(15-9)13-6-4-2-1-3-5(6)12-7/h1-4H,10-11H2 |
InChI Key |
FANJYXWENGYAAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC(S3)(N)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)SC(S3)(N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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